2-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
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Description
The compound “2-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide” is a chemical compound with the molecular formula C15H14ClN3O2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum gives information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
This compound has a molecular weight of 303.74 . Other physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .Scientific Research Applications
Synthesis and Potential Biological Activities
Novel Synthesis Methods : Research has shown innovative synthesis methods for derivatives of quinazolinones, which include structures related to 2-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide. For instance, reactions of anthranilamide with isocyanates have led to a new facile synthesis of dihydro-oxazolo and dihydro-oxazino quinazolinones, showing the versatility of these compounds in chemical synthesis (Chern et al., 1988).
Antimicrobial and Anticancer Properties : The reactivity of amino quinazolinone derivatives towards electrophilic and nucleophilic reagents has been explored, leading to compounds with selective anticancer activity. This highlights the potential of quinazolinone derivatives in developing new therapeutic agents (Abdel-Rahman, 2006).
Synthesis of Water-Soluble Analogues : Efforts to increase the water solubility of quinazolin-4-one-based antitumor agents have led to the design and synthesis of analogues with significantly enhanced solubility and cytotoxicity. Such research is crucial for improving the bioavailability and therapeutic efficacy of these compounds (Bavetsias et al., 2002).
Antiviral Activities : Novel quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. This indicates the potential of these compounds in the development of new antiviral drugs (Selvam et al., 2007).
Analgesic and Anti-inflammatory Properties : The synthesis and evaluation of new quinazolinone derivatives for analgesic and anti-inflammatory activities have been conducted, revealing promising results that support the exploration of these compounds as potential therapeutic agents (Saad et al., 2011).
Properties
IUPAC Name |
2-chloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-7-3-1-5-9(11)13(20)18-15-17-12-8-4-2-6-10(12)14(21)19-15/h1,3,5,7H,2,4,6,8H2,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDPEXJOLDECHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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